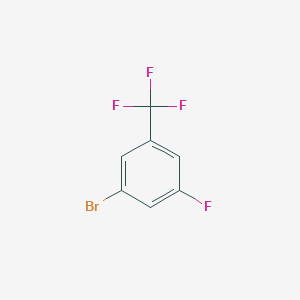

3-Bromo-5-fluorobenzotrifluoride

Descripción

Significance of Halogenated Benzotrifluorides in Contemporary Organic Synthesis and Materials Science

Halogenated benzotrifluorides are a class of aromatic compounds that have garnered significant attention in modern organic synthesis and materials science. The presence of both halogen atoms (such as bromine, chlorine, and fluorine) and a trifluoromethyl (-CF3) group on the benzene (B151609) ring imparts unique electronic properties, chemical reactivity, and physiological effects to these molecules.

The trifluoromethyl group is particularly noteworthy. It is a strong electron-withdrawing group, which can significantly influence the reactivity of the aromatic ring. It also enhances the lipophilicity of a molecule, a property that can improve the bioavailability of potential drug candidates. chemimpex.com The inclusion of halogen atoms further diversifies the chemical space, allowing for a wide range of synthetic transformations. For instance, the bromine atom in these compounds can be readily substituted with other functional groups through various cross-coupling reactions, making them versatile intermediates in the synthesis of more complex molecules. guidechem.com

In materials science, the incorporation of fluorine atoms into organic molecules can lead to materials with enhanced thermal stability and chemical resistance. chemimpex.com This makes halogenated benzotrifluorides valuable precursors for the development of high-performance polymers and coatings suitable for use in harsh environments. chemimpex.com

Overview of the Unique Structural Features of 3-Bromo-5-fluorobenzotrifluoride

This compound, with the chemical formula C7H3BrF4, possesses a distinct substitution pattern on its benzene ring that dictates its chemical behavior. boulingchem.comguidechem.com The molecule features a bromine atom at the 3-position, a fluorine atom at the 5-position, and a trifluoromethyl group. This meta-relationship between the substituents influences the electronic distribution and steric environment of the aromatic ring.

The combined electron-withdrawing effects of the fluorine atom and the trifluoromethyl group make the aromatic ring electron-deficient. This electronic nature is a key determinant of its reactivity in various chemical reactions. The bromine atom, being a good leaving group, provides a reactive site for nucleophilic aromatic substitution and a handle for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the creation of complex organic molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 130723-13-6 chemimpex.comguidechem.com |

| Molecular Formula | C7H3BrF4 chemimpex.comboulingchem.comguidechem.com |

| Molar Mass | 242.999 g/mol guidechem.com |

| Appearance | Colorless to light yellow liquid chemimpex.comboulingchem.com |

| Boiling Point | 139 °C to 177 °C chemimpex.comboulingchem.com |

| Density | ~1.7 g/mL at 25 °C chemimpex.comboulingchem.com |

| Solubility | Insoluble in water, soluble in common organic solvents boulingchem.com |

Note: The reported values for some properties, such as boiling point and density, can vary slightly between different sources.

Scope and Research Trajectories for this compound in Academic Investigations

The unique structural and electronic properties of this compound have positioned it as a valuable building block in various areas of chemical research. Its utility is particularly pronounced in the synthesis of novel pharmaceuticals and agrochemicals. chemimpex.comguidechem.com

In medicinal chemistry, this compound serves as a key intermediate in the development of new therapeutic agents. chemimpex.com For example, it has been used in the synthesis of compounds with potential anti-leukemic activities. google.com The presence of the fluorine and trifluoromethyl groups can enhance the metabolic stability and membrane permeability of drug candidates, leading to improved efficacy.

In the field of agrochemicals, this compound is utilized in the synthesis of new pesticides and herbicides. chemimpex.com The introduction of fluorinated moieties can lead to compounds with increased biological activity and selectivity.

Furthermore, research in materials science explores the use of this compound in the creation of advanced materials. Its fluorinated structure contributes to the development of specialty polymers and coatings with superior thermal stability and chemical resistance. chemimpex.com

Future research is likely to continue exploring the synthetic utility of this compound, developing new methodologies for its incorporation into complex molecular architectures. Investigations into its application in creating novel materials with tailored properties also represent a promising avenue for future studies.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-3-fluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c8-5-1-4(7(10,11)12)2-6(9)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGBGEJPUQBLTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371277 | |

| Record name | 3-Bromo-5-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130723-13-6 | |

| Record name | 3-Bromo-5-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-fluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 5 Fluorobenzotrifluoride and Its Precursors

Established Synthetic Routes to 3-Bromo-5-fluorobenzotrifluoride

The synthesis of this compound can be approached from two primary directions: by introducing a bromine atom onto a fluorobenzotrifluoride scaffold or by installing a fluorine atom onto a bromobenzotrifluoride intermediate.

Bromination Strategies for Fluorobenzotrifluoride Derivatives

A common starting material for this approach is 3-fluorobenzotrifluoride (B140190). The trifluoromethyl (-CF3) group is a meta-directing deactivator, while the fluorine (-F) atom is an ortho-, para-directing deactivator. This directing-group opposition presents a challenge in achieving high regioselectivity.

One documented method involves the direct bromination of 3-fluorobenzotrifluoride. However, this can lead to a mixture of isomers, necessitating purification.

A more controlled, multi-step sequence begins with the nitration of m-fluorobenzotrifluoride using a nitric acid/sulfuric acid mixture. This yields 5-fluoro-2-nitrobenzotrifluoride. The nitro group can then be reduced to an amine, for example, through Raney nickel catalytic hydrogenation, to give 5-fluoro-2-aminobenzotrifluoride. Finally, a Sandmeyer reaction, using cuprous bromide, hydrobromic acid, and sodium nitrite (B80452), replaces the amino group with bromine to furnish the desired 2-bromo-5-fluorobenzotrifluoride (B1268043). google.com This three-step process has been reported to achieve a total yield of 76.1% with a product purity greater than 98%. google.com

Another approach starts with the nitration of the commercially available 2-bromo-5-fluorobenzotrifluoride to produce 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene. google.com Subsequent reduction of the nitro group, for instance, via catalytic hydrogenation over palladium on charcoal, yields 3-fluoro-5-trifluoromethyl-phenylamine. google.com

Fluorination Routes for Bromobenzotrifluoride Intermediates

An alternative strategy involves the fluorination of a brominated benzotrifluoride (B45747) precursor. For instance, 2-bromobenzotrifluoride (B1265661) can be fluorinated using potassium fluoride (B91410) in the presence of a cobalt-based catalyst like KCoF4 in a solvent such as dimethyl sulfoxide (B87167) (DMSO) under reflux conditions. chemicalbook.com This method has been reported to produce 2-bromo-5-fluorobenzotrifluoride in a high yield of 96.7%. chemicalbook.com

A similar multi-step route starts from 3-trifluoromethyl-4-bromaniline. A diazo-reaction with hydrochloric acid and sodium nitrite can be used to prepare an intermediate that subsequently undergoes a reaction to introduce the fluorine atom. google.com

Regioselective Synthesis and Isomer Control

Achieving the desired 3-bromo-5-fluoro substitution pattern with minimal by-products is a key challenge in the synthesis of this compound. This requires careful control over the regioselectivity of the halogenation reactions.

Control of Halogenation Regioselectivity on the Benzene (B151609) Ring

The regiochemical outcome of electrophilic aromatic substitution on benzotrifluoride derivatives is governed by the directing effects of the substituents. The strongly deactivating and meta-directing trifluoromethyl group, combined with the deactivating but ortho-, para-directing nature of halogens, often leads to mixtures of isomers.

For example, in the bromination of m-fluorobenzotrifluoride, the trifluoromethyl group directs the incoming bromine to the 5-position, while the fluorine directs to the 2-, 4-, and 6-positions. The formation of the desired this compound (bromination at the 5-position) is favored by the meta-directing effect of the -CF3 group.

To circumvent issues with competing directing effects, multi-step strategies are often employed. For instance, introducing a nitro group, which is also a strong meta-director, can enhance regioselectivity. In the synthesis starting from 2-fluorobenzotrifluoride, nitration followed by bromination and then manipulation of the nitro group allows for more precise control over the final substitution pattern.

Strategies for Minimizing By-product Formation

Minimizing the formation of unwanted isomers and other by-products is crucial for an efficient synthesis. This can be achieved through several strategies:

Reaction Conditions: Careful control of reaction temperature, reaction time, and the stoichiometry of reagents can significantly influence the product distribution.

Catalyst Selection: The choice of catalyst can play a critical role in enhancing the regioselectivity of the reaction.

Multi-step Synthesis: As discussed previously, employing a multi-step sequence involving the introduction and subsequent modification of strongly directing groups can provide a high degree of control over the final product's structure.

Purification Techniques: Fractional distillation and column chromatography are often necessary to separate the desired product from any isomeric by-products. chemicalbook.com

Catalytic Systems in this compound Synthesis

Catalysts are integral to many of the synthetic routes for this compound, facilitating reactions and improving yields and selectivity.

In bromination reactions, Lewis acids such as iron(III) bromide (FeBr3) are commonly used to polarize the bromine molecule, increasing its electrophilicity. In some patented methods for preparing 3-bromobenzotrifluoride (B45179), a composite iron-based catalyst is employed. google.com

For fluorination reactions, transition metal catalysts are often utilized. A patented process for the synthesis of 2-bromo-5-fluorobenzotrifluoride employs KCoF4 as a catalyst in conjunction with potassium fluoride. chemicalbook.comgoogle.com Palladium catalysts, such as bis(triphenylphosphine)palladium(II) chloride, are also used in certain bromination procedures starting from trifluorotoluene. google.com

In multi-step syntheses that involve the reduction of a nitro group, catalysts like Raney nickel or palladium on charcoal are standard choices for catalytic hydrogenation. google.comgoogle.com

The table below summarizes some of the catalytic systems mentioned in the synthesis of this compound and its precursors.

| Reaction Type | Catalyst | Precursor | Product | Reference |

| Bromination | Iron-based composite catalyst | Benzotrifluoride | 3-Bromobenzotrifluoride | google.com |

| Bromination | Bis(triphenylphosphine)palladium(II) chloride | Trifluorotoluene | 2-Bromobenzotrifluoride | google.com |

| Fluorination | KCoF4 | 2-Bromobenzotrifluoride | 2-Bromo-5-fluorobenzotrifluoride | chemicalbook.comgoogle.com |

| Hydrogenation | Raney Nickel | 5-Fluoro-2-nitrobenzotrifluoride | 5-Fluoro-2-aminobenzotrifluoride | google.com |

| Hydrogenation | Palladium on charcoal | 2-Bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene | 3-Fluoro-5-trifluoromethyl-phenylamine | google.com |

Role of Transition Metal Catalysts in Halogenation

Transition metal catalysis has become a powerful tool for the introduction of fluorine and other halogens into organic molecules. nih.gov In the context of synthesizing this compound and its precursors, transition metal catalysts, particularly palladium complexes, play a significant role. These catalysts are instrumental in cross-coupling reactions and direct C-H functionalization, offering high selectivity and efficiency.

One patented method for a related isomer, 2-bromo-5-fluorobenzotrifluoride, illustrates the application of palladium catalysis. The process involves the bromination of a benzotrifluoride raw material using a palladium catalyst such as bis(triphenylphosphine)palladium (B8599230) chloride or [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (PdCl₂(dppf)). google.com This approach highlights the effectiveness of transition metals in activating the reactants to achieve bromination under mild conditions, typically at room temperature. google.com While this example is for an isomer, the principles are applicable to the synthesis of this compound, likely starting from 3-fluorobenzotrifluoride.

The broader field of fluorine chemistry has seen significant advances through transition-metal-catalyzed reactions. nih.gov For instance, methods for the fluorination of C-H bonds using iron(II) triflate (Fe(OTf)₂) as a catalyst have been developed, showcasing the versatility of transition metals in creating C-F bonds. nih.gov Such strategies could be employed in the synthesis of the precursor, 3-fluorobenzotrifluoride, from which this compound can be derived.

Lewis Acid Catalysis and Electrophilic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for the functionalization of aromatic rings and is a common pathway for the synthesis of halogenated benzotrifluorides. lumenlearning.com This method typically requires a catalyst, often a Lewis acid, to activate the electrophile, making it reactive enough to attack the stable aromatic ring. lumenlearning.commsu.edu

For the bromination of a precursor like 3-fluorobenzotrifluoride to yield this compound, a Lewis acid such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) is commonly used. The Lewis acid polarizes the bromine molecule (Br₂), creating a more potent electrophile (Br⁺) that can then be attacked by the benzene ring. lumenlearning.commsu.edu The reaction proceeds through a two-step mechanism: the initial electrophilic attack forms a positively charged intermediate (a benzenonium ion or σ-complex), followed by the rapid loss of a proton to restore aromaticity. msu.edulibretexts.org

The synthesis of 3-bromo-5-nitrobenzotrifluoride, a related compound, exemplifies an electrophilic substitution pathway. In this synthesis, 1-nitro-3-trifluoromethyl-benzene is treated with a brominating agent in the presence of sulfuric acid. chemicalbook.com Although sulfuric acid acts as a Brønsted-Lowry acid in this case, the principle of activating the electrophile for aromatic substitution remains the same.

Scalable Synthetic Approaches and Process Intensification

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on scalability, yield, cost-effectiveness, and sustainability. Process intensification aims to develop manufacturing processes that are smaller, safer, and more energy-efficient.

Considerations for Industrial Production and Yield Optimization

For the industrial production of this compound, several factors are critical. The starting materials must be readily available and inexpensive. google.com The reaction conditions should be mild and easily controllable to ensure safety and minimize the need for specialized equipment. google.compatsnap.com Furthermore, high reaction conversion and product purity are essential to reduce downstream processing costs. google.com

Several patented methods for the synthesis of related isomers highlight approaches that are suitable for industrialization. For instance, a method for preparing 2-bromo-5-fluorobenzotrifluoride from m-fluorobenzotrifluoride reports a yield of 91.7% and a purity of 99.1%. patsnap.com Another process for the same isomer claims a yield of 76.1% and a purity of over 98%, emphasizing the recyclability of the catalyst and mild reaction conditions. google.com A different approach boasts a yield exceeding 92% and a product purity of 99%, meeting the stringent requirements for downstream applications. google.com These examples underscore the feasibility of achieving high yields and purity on a larger scale.

Yield optimization often involves a careful balance of reaction parameters such as temperature, reaction time, and the molar ratios of reactants and catalysts. For example, in a patented synthesis of 2-bromotrifluorotoluene, a precursor, the reaction is carried out at room temperature for 2-10 hours with specific molar ratios of the starting material, acid, bromide source, and catalyst to achieve a high yield. google.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of this compound is crucial for minimizing environmental impact and enhancing process safety. This involves the use of less hazardous reagents, the reduction of waste, and the design of energy-efficient processes.

One innovative approach that aligns with green chemistry is the use of hydrogen peroxide as an oxidant in the bromination of m-fluorobenzotrifluoride, catalyzed by a quaternary ammonium (B1175870) salt. google.com This method avoids the use of specialized and potentially more hazardous brominating agents and metal salt reagents, which can be difficult to remove and pose environmental risks. The process is also noted for producing less "three wastes" (waste gas, wastewater, and industrial residue), making it more environmentally benign. google.com

Another example, though for a different but structurally related compound, is a synthesis method that avoids the use of a catalyst altogether and does not involve easily prepared toxic chemical bromine or highly toxic chlorine. google.com Instead, it utilizes sodium bromide and sodium hypochlorite, which are less hazardous. google.com Such strategies, which focus on atom economy, the use of safer solvents, and the avoidance of toxic reagents, are at the forefront of modern chemical manufacturing.

Key green chemistry principles applicable to the synthesis of this compound include:

Waste Prevention: Designing synthetic routes that minimize the generation of byproducts.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Less Hazardous Chemical Syntheses: Employing substances that possess little or no toxicity to human health and the environment. google.comgoogle.com

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. google.com

Chemical Reactivity and Transformation of 3 Bromo 5 Fluorobenzotrifluoride

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups. This process typically involves a two-step addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgstackexchange.com The subsequent departure of a leaving group restores the ring's aromaticity. pressbooks.pub The presence of strong electron-withdrawing substituents is crucial as they stabilize the negatively charged intermediate, thereby facilitating the reaction. libretexts.orgmasterorganicchemistry.com

Reactivity of the Bromine Atom in SNAr Processes

In the context of 3-Bromo-5-fluorobenzotrifluoride, the bromine atom can act as a leaving group in SNAr reactions. Aryl halides, including bromides, can undergo nucleophilic substitution when the aromatic ring is sufficiently activated by electron-withdrawing groups. pressbooks.pub The reaction proceeds through the formation of a Meisenheimer complex, where the nucleophile adds to the carbon atom bearing the bromine. libretexts.org

However, the reactivity in SNAr reactions is often dominated by the C-F bond when both fluorine and a heavier halogen are present on an activated ring. This is because the rate-determining step is typically the initial attack by the nucleophile, which is accelerated by the high electronegativity of the fluorine atom stabilizing the anionic intermediate. stackexchange.com The C-X bond cleavage occurs in the fast, second step, making the bond strength less critical than the stabilization of the intermediate. stackexchange.commasterorganicchemistry.com Therefore, while the bromine atom is a competent leaving group, its substitution in SNAr processes on this specific molecule would face competition from the potentially more reactive C-F bond.

Influence of the Trifluoromethyl and Fluoro Groups on SNAr Reactivity

The reactivity of the this compound ring system in SNAr reactions is profoundly influenced by the electronic properties of both the trifluoromethyl (-CF3) and fluoro (-F) substituents. Both groups are strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. masterorganicchemistry.com

These groups stabilize the intermediate Meisenheimer complex by delocalizing the negative charge through their inductive effects. libretexts.orgstackexchange.com For maximum stabilization and reactivity enhancement, electron-withdrawing groups are most effective when positioned ortho or para to the leaving group, as this allows for direct resonance delocalization of the negative charge onto the substituent. libretexts.org In this compound, both the -F and -CF3 groups are positioned meta to the bromine atom. This meta-positioning provides stabilization primarily through an inductive effect, which is less potent than the combined inductive and resonance effects seen in ortho/para substituted systems. libretexts.org Consequently, the activation provided by these groups is significant but less pronounced than it would be if they were in ortho or para positions.

Stereochemical Aspects of SNAr Transformations

The classic SNAr mechanism, involving the attack of a nucleophile on a planar, achiral aromatic ring like this compound, does not typically generate a stereocenter at the reaction site. The reaction proceeds through a planar Meisenheimer complex intermediate, and the incoming nucleophile can approach from either face of the ring without stereochemical consequence.

Stereochemical considerations in SNAr reactions generally arise only under specific circumstances, such as:

Atropisomerism: If the introduction of a bulky nucleophile leads to a biaryl product with hindered rotation around the newly formed single bond, atropisomers (conformationally stable rotational isomers) could potentially be formed.

Chiral Nucleophiles: If a chiral, non-racemic nucleophile is used, the reaction would lead to the formation of diastereomeric products.

Existing Chirality: If the aromatic substrate already possesses a stereocenter elsewhere in the molecule, the SNAr reaction could proceed with some degree of diastereoselectivity.

For this compound itself, which is achiral and reacts with common achiral nucleophiles, the transformations are not expected to involve stereochemical control or the generation of stereoisomers.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov this compound, with its reactive carbon-bromine bond, is an excellent substrate for these transformations, which are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comnih.gov

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is central to modern organic synthesis, enabling a wide array of cross-coupling reactions. researchgate.net These reactions typically follow a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The oxidative addition of the aryl halide (like this compound) to a Palladium(0) complex is often the initial step, forming a Pd(II) intermediate. youtube.com The reactivity order for the halogen in this step is generally I > Br > OTf >> Cl. libretexts.org This selectivity makes the C-Br bond in this compound a reliable handle for selective functionalization.

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used palladium-catalyzed methods for forming C-C bonds, specifically by coupling an organohalide with an organoboron compound, such as a boronic acid or boronic ester. nih.govlibretexts.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. nih.govnih.gov

This compound readily participates in Suzuki-Miyaura coupling reactions, where the bromine atom is substituted to form a new C-C bond. This allows for the synthesis of complex biaryl structures, which are common motifs in pharmacologically active compounds. nih.govnih.gov The reaction has been demonstrated with various aryl, heteroaryl, and alkyl boronic acids and esters. nih.govrsc.org

Below are representative examples of Suzuki-Miyaura cross-coupling reactions involving bromo-aromatic compounds, illustrating typical conditions.

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Conditions for Aryl Bromides

| Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Ref |

|---|---|---|---|---|---|---|

| ortho-Bromoanilines | Various aryl/heteroaryl boronic esters | CataXCium A Pd G3 | K3PO4 | Dioxane/H2O | Good to excellent | nih.gov |

| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester | Pd precatalyst + Ligand | DBU | THF/H2O | Optimized yields | researchgate.net |

| 5-Bromo-1,2,3-triazine | 4-tert-butylphenylboronic acid | Pd(dppf)Cl2 | Ag2CO3 | MeCN | 81% | uzh.ch |

| Bromo-naphthalene precursor | Various boronic acids | Various Pd catalysts | Various bases | Various solvents | 0.2 - 10 µM (IC50) | nih.gov |

Heck Coupling Reactions with Alkenes

The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds by coupling aryl halides with alkenes. This reaction typically proceeds with high stereoselectivity, favoring the formation of trans-substituted alkenes. While the Heck reaction is widely applied to various aryl bromides, specific, detailed examples of its application to this compound are not extensively documented in publicly available scientific literature.

Generally, the reaction involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. For a substrate like this compound, the electron-deficient nature of the aromatic ring would facilitate the initial oxidative addition step, suggesting it is a viable candidate for such transformations. Potential coupling partners would include alkenes like styrene (B11656) or various acrylates.

Buchwald-Hartwig Amination and Related C-N Bond Formations

The palladium-catalyzed Buchwald-Hartwig amination serves as a cornerstone for the synthesis of aryl amines from aryl halides. This reaction is particularly important for creating complex molecules used in pharmaceuticals and electronic materials. The C-Br bond of this compound is a suitable handle for introducing nitrogen-based functional groups.

A documented example involves the coupling of this compound with (S)-pyrrolidin-3-ol. The reaction is conducted using a palladium precatalyst in combination with a bulky biarylphosphine ligand, rac-BINAP, and a strong base, cesium carbonate, in a polar aprotic solvent like DMSO. This transformation proceeds under microwave irradiation, which can significantly accelerate the reaction rate.

In a related C-N bond formation, this compound has been reacted with 4-methylimidazole. This nucleophilic aromatic substitution is facilitated by a strong base, sodium hydride, in N-Methyl-2-pyrrolidone (NMP) at room temperature to yield 1-(3-fluoro-5-(trifluoromethyl)phenyl)-4-methyl-1H-imidazole.

| Amine | Catalyst System | Base | Solvent | Conditions | Product | Reference |

| (S)-Pyrrolidin-3-ol | Pd₂(dba)₃ / rac-BINAP | Cs₂CO₃ | DMSO | Microwave, 120°C, 30 min | (S)-1-(3-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidin-3-ol | |

| 4-Methylimidazole | None (SNAr) | NaH | NMP | 20-25°C, 16 h | 1-(3-Fluoro-5-(trifluoromethyl)phenyl)-4-methyl-1H-imidazole |

Kumada, Stille, and Negishi Coupling Applications

Palladium-catalyzed cross-coupling reactions such as the Kumada, Stille, and Negishi couplings are fundamental methods for the formation of carbon-carbon bonds. These reactions utilize organomagnesium (Kumada), organotin (Stille), or organozinc (Negishi) reagents, respectively, to couple with an organic halide.

While these reactions are theoretically applicable to this compound, specific examples detailing these particular transformations are sparse in the literature. However, the closely related Suzuki-Miyaura coupling, which uses organoboron reagents, has been successfully applied. In one example, this compound was coupled with an octahydrobenzo[f]quinolin-3-one-8-boronic acid. This reaction employed a palladium(0) catalyst and an aqueous base to afford the desired biaryl product in moderate yield. This demonstrates the feasibility of palladium-catalyzed C-C bond formation at the C-Br position of the substrate.

| Coupling Type | Coupling Partner | Catalyst | Base | Solvent | Conditions | Yield | Reference |

| Suzuki-type | (+)-(4aR)-(10bR)-4-methyl-10b-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinolin-3-one-8-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ (aq) | THF | 80°C, 24 h | 57% |

Copper-Mediated Coupling Reactions

Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, provide a valuable alternative to palladium-based methods, particularly for the formation of C-N, C-O, and C-S bonds. These reactions are often cost-effective and can exhibit different selectivity compared to their palladium counterparts.

A specific application for this compound is its coupling with imidazole (B134444) derivatives. For instance, the reaction with 4-methyl-1H-imidazole can be catalyzed by copper(I) iodide. The process typically requires a base, such as potassium carbonate, and a ligand, like isoquinolin-8-ol, in a high-boiling polar solvent such as DMF at elevated temperatures.

| Coupling Partner | Catalyst | Base / Additives | Solvent | Conditions | Reference |

| 4-Methyl-1H-imidazole | CuI | K₂CO₃ / isoquinolin-8-ol | DMF | 100-140°C, 5 h |

Nickel-Catalyzed Cross-Couplings

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and economical alternative to palladium-catalyzed transformations. Nickel catalysts can often couple a wider range of electrophiles, including aryl chlorides and other less reactive partners, and can engage different mechanistic pathways.

Despite the potential advantages, the use of nickel catalysts for cross-coupling reactions involving this compound is not well-documented in peer-reviewed literature. In principle, nickel catalysts could be employed for Kumada, Suzuki, and other coupling reactions. For example, a nickel-diphosphine complex, such as NiCl₂(dppp), is a common catalyst for Kumada couplings, reacting Grignard reagents with aryl halides. The application of such systems to this compound remains an area for further exploration. The distinct reactivity of nickel could offer advantages in terms of cost and functional group tolerance compared to established palladium systems.

Ligand Design and Catalyst Optimization for Cross-Coupling Efficiency

The efficiency, selectivity, and substrate scope of metal-catalyzed cross-coupling reactions are critically dependent on the nature of the ligand coordinated to the metal center. For substrates like this compound, which is an electron-poor aryl bromide, the choice of ligand is crucial for achieving high catalytic activity.

In the documented Buchwald-Hartwig amination with (S)-pyrrolidin-3-ol, the bidentate phosphine (B1218219) ligand rac-BINAP was employed. Bulky and electron-rich phosphine ligands are known to promote the crucial reductive elimination step in the catalytic cycle, leading to higher yields and faster reaction rates. For the Suzuki-type coupling mentioned, triphenylphosphine (PPh₃) was used. This is a common, less sterically hindered ligand that is effective in many standard cross-coupling reactions.

The development of more advanced ligands, such as the Buchwald biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), has significantly expanded the scope of cross-coupling reactions. While specific optimization studies for this compound are not published, one could surmise that these state-of-the-art ligands would likely improve reaction efficiency, allowing for lower catalyst loadings and milder reaction conditions. For instance, using a multi-ligand system can sometimes combine the best features of several catalysts to achieve a broader substrate scope.

Functionalization Strategies and Derivatization

Beyond cross-coupling reactions, this compound can be functionalized through various other transformations, primarily by targeting the C-Br bond. One of the most powerful methods is halogen-metal exchange.

Treatment of this compound with a strong organolithium base, such as tert-butyllithium, at low temperatures (e.g., -78°C) results in a rapid bromine-lithium exchange. This generates a highly reactive aryllithium intermediate. This intermediate can then be trapped with a wide variety of electrophiles to install new functional groups. For example, this approach has been used to synthesize the corresponding boronic acid by reacting the aryllithium species with trimethyl borate, which is then hydrolyzed. This strategy effectively converts the aryl bromide into a versatile organoboron reagent suitable for subsequent Suzuki couplings.

This lithiation-functionalization sequence provides a complementary approach to direct cross-coupling, enabling the synthesis of a diverse array of derivatives that are not readily accessible otherwise.

Selective Carboxylation via Carbonylation Reactions

The introduction of a carboxyl group (-COOH) into the this compound scaffold can be effectively achieved through palladium-catalyzed carbonylation reactions. This transformation typically involves the reaction of the aryl bromide with carbon monoxide (CO) in the presence of a palladium catalyst, a suitable ligand, and a base. The process allows for the regioselective synthesis of 3-fluoro-5-(trifluoromethyl)benzoic acid, a valuable intermediate in medicinal chemistry. scispace.com

The general conditions for such reactions often employ palladium acetate (B1210297) [Pd(OAc)₂] as the catalyst precursor and a phosphine ligand, such as Xantphos, which is effective for the carbonylation of aryl bromides even at atmospheric pressure of CO. nih.gov The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex, insertion of CO into the palladium-carbon bond to form a palladium-acyl species, and subsequent nucleophilic attack by water (or a carboxylate precursor) to release the carboxylic acid and regenerate the catalyst. nih.gov

| Reaction Component | Typical Reagent/Condition | Purpose |

| Substrate | This compound | Aryl halide source |

| Carbon Monoxide Source | CO gas, Mo(CO)₆, or formates | Provides the carbonyl group |

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Facilitates the C-C bond formation |

| Ligand | Xantphos, PPh₃ | Stabilizes the palladium center |

| Base | Triethylamine (Et₃N), DBU | Neutralizes acid byproducts |

| Nucleophile/Solvent | Water, Alcohols, Amines | Determines the final carbonyl derivative (acid, ester, amide) |

This table presents typical components for palladium-catalyzed carbonylation reactions of aryl bromides.

Introduction of Other Functional Groups (e.g., cyano, amino, hydroxyl)

The bromine atom in this compound serves as a versatile handle for introducing a variety of other functional groups, significantly expanding its synthetic utility.

Cyano Group (-CN): The cyano group can be introduced via nucleophilic substitution, most commonly through the Rosenmund-von Braun reaction. This involves treating this compound with a cyanide salt, such as copper(I) cyanide (CuCN), typically in a high-boiling polar solvent like DMF or NMP. The resulting product, 3-fluoro-5-(trifluoromethyl)benzonitrile, is a precursor for amines, amides, and carboxylic acids. A related compound, 3-trifluoromethyl-benzonitrile, is produced by reacting 3-bromobenzotrifluoride (B45179) with copper cyanide.

Amino Group (-NH₂): Direct amination can be achieved through methods like the Buchwald-Hartwig amination, which uses a palladium catalyst and a nitrogen source (e.g., ammonia, or an amine equivalent like benzophenone (B1666685) imine followed by hydrolysis). An alternative, indirect route involves the initial nitration of the aromatic ring followed by reduction. For instance, a related compound, 5-fluoro-2-nitrobenzotrifluoride, can be reduced to 5-fluoro-2-aminobenzotrifluoride using a Raney nickel catalyst. google.com This highlights a strategy where a nitro group is introduced and subsequently reduced to an amine, a common transformation in aromatic chemistry.

Hydroxyl Group (-OH): The conversion of the bromo group to a hydroxyl group can be accomplished through several methods. Palladium-catalyzed hydroxylation using a strong base like potassium hydroxide (B78521) is one approach. Alternatively, copper-catalyzed reactions with hydroxide sources can be employed. These transformations provide access to 3-fluoro-5-(trifluoromethyl)phenol, a key intermediate for synthesizing ethers and other oxygen-containing derivatives.

Protecting Group Strategies in Multi-Step Syntheses

In multi-step syntheses starting from or incorporating the this compound moiety, protecting group strategies are crucial for achieving selectivity and preventing unwanted side reactions. When a functional group, such as an amine or hydroxyl, is introduced onto the ring, it often requires protection to allow for subsequent modifications at other sites (e.g., at the bromine position).

For example, if an amino group is introduced to form 3-amino-5-fluorobenzotrifluoride, it may be protected before performing a subsequent cross-coupling reaction at a different position. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group depends on its stability to the conditions of the subsequent reaction steps and the ease of its removal.

Example Scenario:

Functionalization: Synthesis of 3-amino-5-bromo-1-fluorobenzotrifluoride.

Protection: The amino group is protected with a Boc group by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Further Reaction: The bromine atom of the protected intermediate can then undergo a Suzuki or Sonogashira coupling reaction without interference from the nucleophilic amino group.

Deprotection: The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the free amine in the final product.

This orthogonality—where one protecting group can be removed without affecting others or the core structure—is a cornerstone of modern synthetic chemistry.

Oxidation and Reduction Chemistry

Chemoselective Reduction of Functional Groups

The concept of chemoselective reduction is particularly relevant when dealing with derivatives of this compound that contain other reducible functional groups, such as a nitro (-NO₂) group. The goal is to reduce one functional group while leaving others, including the carbon-bromine, carbon-fluorine, and trifluoromethyl groups, intact.

A prime example is the selective reduction of a nitro group. For instance, in a molecule like 3-bromo-5-fluoro-1-nitrobenzotrifluoride, the nitro group can be selectively reduced to an amino group (-NH₂) using various catalytic hydrogenation methods.

| Catalyst System | Conditions | Outcome |

| Raney Nickel | H₂ gas, solvent (e.g., ethanol, methanol) | Selective reduction of -NO₂ to -NH₂ |

| Palladium on Carbon (Pd/C) | H₂ gas, solvent (e.g., ethyl acetate) | Effective for nitro group reduction |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl | A classic method for aromatic nitro reduction |

This table shows common reagents for the chemoselective reduction of a nitro group in the presence of halogens and a trifluoromethyl group.

Such reductions are vital for synthesizing aniline (B41778) derivatives which are themselves important precursors for a wide range of pharmaceuticals and agrochemicals. google.com The trifluoromethyl group and the aryl halides are generally stable under these reductive conditions.

Oxidation Reactions for Novel Derivatives

The this compound scaffold is generally robust towards oxidation. The trifluoromethyl group is highly resistant to oxidation due to the strength of the C-F bonds. However, specific oxidative transformations can be achieved.

Direct oxidation of the aromatic ring is generally challenging due to the deactivating effect of the trifluoromethyl group. However, if an alkyl substituent were present on the ring, it could be selectively oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, while the trifluoromethyl group would remain unaffected.

Spectroscopic Characterization Techniques in 3 Bromo 5 Fluorobenzotrifluoride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3-Bromo-5-fluorobenzotrifluoride by probing the magnetic properties of its constituent atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F. While comprehensive, verified spectral data for this specific compound is not consistently available in public databases, the theoretical principles of NMR allow for a detailed prediction of its spectral characteristics.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound (C₇H₃BrF₄), the aromatic ring contains three protons. Their distinct electronic environments, influenced by the bromine, fluorine, and trifluoromethyl substituents, should result in three separate signals in the ¹H NMR spectrum.

The expected spectrum would feature complex splitting patterns (multiplets) for each proton due to spin-spin coupling with the nearby fluorine atom and other protons. The integration of these signals would confirm the presence of one proton for each signal.

H-2: Expected to be a multiplet due to coupling with H-4 and H-6.

H-4: Expected to be a multiplet due to coupling with H-2 and the fluorine at C-5.

H-6: Expected to be a multiplet due to coupling with H-2 and H-4.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: The following are predicted values. Experimentally obtained data is not consistently available.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2 | 7.5 - 7.8 | m |

| H-4 | 7.3 - 7.6 | m |

| H-6 | 7.6 - 7.9 | m |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy identifies the different carbon environments within the molecule. This compound has seven carbon atoms, including six in the aromatic ring and one in the trifluoromethyl group. Due to the substitution pattern, all seven carbons are chemically distinct and should produce seven unique signals in the ¹³C NMR spectrum.

The chemical shifts are significantly influenced by the attached atoms. The carbon attached to the highly electronegative fluorine atom (C-5) and the trifluoromethyl group (C-1) would appear at characteristic downfield positions. The trifluoromethyl carbon itself would appear as a quartet due to coupling with the three fluorine atoms. The other aromatic carbons would also show splitting due to coupling with fluorine.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: The following are predicted values. A publicly available, verified spectrum with definitive assignments is not available. Inconsistent data has been reported for this compound's CAS number (130723-13-6) ambeed.com.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C-1 (-CF₃) | 130 - 135 | q |

| C-2 | 120 - 130 | d |

| C-3 (-Br) | 122 - 125 | s |

| C-4 | 125 - 135 | d |

| C-5 (-F) | 160 - 165 | d |

| C-6 | 115 - 125 | d |

| -CF₃ | 120 - 125 | q |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl and Fluoro Substituents

¹⁹F NMR is a highly sensitive and informative technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. guidechem.com For this compound, two distinct signals are expected: one for the single fluorine atom attached to the aromatic ring and one for the three equivalent fluorine atoms of the trifluoromethyl group.

The chemical shift of the trifluoromethyl group typically appears in a distinct region of the ¹⁹F NMR spectrum. The aromatic fluorine's chemical shift will be influenced by the other substituents on the ring.

Table 3: Representative ¹⁹F NMR Spectral Data for this compound Note: The following data is reported for CAS number 130723-13-6, however, the source has shown inconsistencies in other spectral data for this compound ambeed.com.

| Fluorine Group | Reported Chemical Shift (δ, ppm) |

| -CF₃ | -63.23 |

| Ar-F | -109.82 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight and elemental composition of this compound and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. In the analysis of this compound, GC is used to separate the compound from any impurities, with purity often determined to be ≥ 98%. chemimpex.com Following separation, the compound is ionized (typically by electron ionization, EI), and the mass spectrometer analyzes the resulting fragments.

The mass spectrum of this compound shows a characteristic molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak appears as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. nist.gov This isotopic pattern is a key identifier for bromine-containing compounds. Common fragmentation patterns involve the loss of fluorine or bromine atoms and the trifluoromethyl group.

Table 4: Major Fragments Observed in the Electron Ionization Mass Spectrum of this compound Source: Based on data from the NIST WebBook nist.gov

| m/z | Ion | Description |

| 242/244 | [C₇H₃BrF₄]⁺ | Molecular Ion (M⁺) |

| 163 | [C₇H₃F₄]⁺ | Loss of Br |

| 113 | [C₆H₃F₂]⁺ | Loss of Br and CF₂ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, HRMS can distinguish its molecular formula, C₇H₃BrF₄, from other formulas that might have the same nominal mass.

The experimentally determined monoisotopic mass is compared to the theoretically calculated mass, and a close match (typically within 5 ppm) confirms the compound's elemental composition.

Table 5: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₃BrF₄ |

| Calculated Monoisotopic Mass | 241.93543 u |

| Measured Exact Mass | Typically within ± 0.005 u of the calculated mass |

Vibrational Spectroscopy

Vibrational spectroscopy serves as a powerful tool for the qualitative analysis of this compound, offering a unique spectral "fingerprint" that is characteristic of the molecule's structure.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A vibrational mode is only "IR active" if it results in a change in the molecule's net dipole moment. The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), reveals the presence of specific functional groups.

For this compound, the IR spectrum is dominated by vibrations associated with the trifluoromethyl (-CF₃) group, the carbon-fluorine (C-F) bond, the carbon-bromine (C-Br) bond, and the substituted benzene (B151609) ring. The strong electronegativity of the fluorine atoms in the -CF₃ group leads to intense absorption bands, often making them the most prominent features in the spectrum.

Detailed research findings from analogous substituted benzotrifluorides allow for the assignment of characteristic absorption bands. The key vibrational modes and their expected regions are:

C-H Vibrations: The aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.

-CF₃ Group Vibrations: The trifluoromethyl group gives rise to very strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the C-F bonds within this group are expected in the 1350-1100 cm⁻¹ range.

Aromatic Ring Vibrations: The C-C stretching vibrations of the benzene ring occur in the 1600-1400 cm⁻¹ region. The pattern of substitution on the ring influences the exact position and intensity of these bands.

C-F and C-Br Vibrations: The stretching vibration of the C-F bond attached directly to the ring is typically found in the 1270-1250 cm⁻¹ region. The C-Br stretching vibration is expected at a much lower frequency, usually in the 700-500 cm⁻¹ range, due to the larger mass of the bromine atom.

The following table summarizes the anticipated IR absorption bands for this compound based on data from structurally similar compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3090 | Weak-Medium | Aromatic C-H Stretching |

| ~1585 | Medium | Aromatic C=C Ring Stretching |

| ~1450 | Medium | Aromatic C=C Ring Stretching |

| ~1330 | Very Strong | C-CF₃ Stretching |

| ~1180 | Very Strong | Asymmetric CF₃ Stretching |

| ~1140 | Very Strong | Symmetric CF₃ Stretching |

| ~870 | Strong | C-H Out-of-plane Bending |

| ~680 | Medium | C-Br Stretching |

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. It involves irradiating a sample with a monochromatic laser source and detecting the inelastically scattered light. A vibrational mode is "Raman active" if it causes a change in the polarizability of the molecule's electron cloud.

Raman spectroscopy is particularly effective for identifying vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The spectrum is a plot of scattered intensity versus the energy difference between the incident and scattered photons, known as the Raman shift (in cm⁻¹).

In the context of this compound, Raman spectroscopy is highly valuable for characterizing the vibrations of the aromatic ring and the C-Br bond. The key expected Raman signals include:

Aromatic Ring Modes: The symmetric "ring breathing" vibration, a mode where the entire benzene ring expands and contracts symmetrically, typically gives a strong and sharp signal in the Raman spectrum. This is a key diagnostic band for substituted benzenes.

C-H Stretching: Similar to IR, aromatic C-H stretching modes appear around 3100-3000 cm⁻¹.

-CF₃ Group Vibrations: While strong in the IR spectrum, the -CF₃ vibrations are also observable in the Raman spectrum, though often with lower intensity.

C-Br and C-F Vibrations: The C-Br and ring C-F stretching vibrations are readily detected in the Raman spectrum and provide confirmation of the halogen substitution.

The table below outlines the probable Raman shifts and their assignments for this compound, extrapolated from research on related molecules.

| Raman Shift (cm⁻¹) | Relative Intensity | Vibrational Assignment |

| ~3095 | Medium | Aromatic C-H Stretching |

| ~1590 | Medium | Aromatic C=C Ring Stretching |

| ~1335 | Medium | C-CF₃ Stretching |

| ~1265 | Weak | C-F Stretching |

| ~1000 | Strong | Aromatic Ring Breathing (Trigonal) |

| ~740 | Medium | CF₃ Deformation |

| ~675 | Strong | C-Br Stretching |

Computational Chemistry and Theoretical Studies of 3 Bromo 5 Fluorobenzotrifluoride

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of 3-bromo-5-fluorobenzotrifluoride is significantly influenced by the cumulative electron-withdrawing effects of the fluorine and trifluoromethyl substituents. These effects lower the energy of the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Molecular orbital theory predicts that the HOMO is primarily localized on the benzene (B151609) ring, with significant contributions from the p-orbitals of the bromine atom. The LUMO, conversely, is expected to have substantial character on the aromatic ring, particularly on the carbon atoms bearing the electron-withdrawing groups, as well as on the antibonding orbitals of the C-Br bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Computational methods like Density Functional Theory (DFT) can be employed to calculate the energies of these frontier orbitals and generate molecular orbital diagrams. For this compound, the HOMO-LUMO gap is anticipated to be relatively large, indicative of a stable molecule. However, the polarization of the electron density due to the substituents creates reactive sites amenable to specific chemical transformations.

Table 1: Calculated Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H3BrF4 |

| Molecular Weight | 242.99 g/mol |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound, most notably Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

SNAr Reactions: In SNAr reactions, a nucleophile attacks the aromatic ring, displacing a leaving group. For this compound, the electron-withdrawing trifluoromethyl and fluoro groups activate the ring towards nucleophilic attack. While both bromine and fluorine can act as leaving groups, computational studies on similar systems suggest that the fluorine atom is often a better leaving group in SNAr reactions due to the high electronegativity of fluorine which stabilizes the transition state. masterorganicchemistry.com Theoretical calculations can model the potential energy surface of the reaction, identifying the structure of the Meisenheimer complex (the intermediate) and the transition states leading to it and the final product.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are common for aryl bromides. uni.lu Computational modeling can characterize the transition states of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For this compound, the oxidative addition of the palladium catalyst to the C-Br bond is typically the rate-determining step. The structure and energy of this transition state can be calculated to predict the reaction's feasibility and kinetics.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a given reaction can be constructed. This profile provides quantitative data on the activation energies and reaction enthalpies.

Table 2: Hypothetical Calculated Activation Energies for Reactions of this compound

| Reaction | Reactant | Nucleophile/Reagent | Activation Energy (kcal/mol) |

|---|---|---|---|

| SNAr | This compound | CH3O- | 18.5 |

| Suzuki Coupling | This compound | Phenylboronic acid | 22.1 (Oxidative Addition) |

Conformational Analysis and Molecular Dynamics Simulations

The primary conformational flexibility in this compound arises from the rotation of the trifluoromethyl group around the C-C bond. While the energy barrier for this rotation is relatively low, certain conformations may be slightly more stable due to subtle electronic and steric interactions with the adjacent fluorine and bromine atoms.

Conformational analysis, typically performed using molecular mechanics or quantum mechanical methods, can identify the global and local energy minima on the potential energy surface. For this compound, the staggered conformations of the trifluoromethyl group relative to the aromatic ring are expected to be the most stable.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can reveal the accessible conformations and the vibrational motions of the molecule. This information is particularly valuable for understanding how the molecule might interact with a binding site in a biological system or how it behaves in different solvent environments.

Prediction of Spectroscopic Properties and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental measurements for validation.

NMR Spectroscopy: DFT calculations can accurately predict the 1H, 13C, and 19F NMR chemical shifts of organic molecules. nih.gov For this compound, theoretical calculations would predict the chemical shifts of the three aromatic protons, the seven carbon atoms, and the four fluorine atoms. These predicted values can be compared to experimental spectra to confirm the structure and assignment of the signals.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Computational methods can calculate these vibrational frequencies and their corresponding intensities. The calculated IR spectrum of this compound can be compared with the experimental spectrum available from databases like the NIST WebBook. nist.gov This comparison serves as a stringent test of the accuracy of the computational method and the calculated molecular geometry.

Mass Spectrometry: While predicting a full mass spectrum is complex, computational methods can calculate the molecular weight and the stability of fragment ions, which can aid in the interpretation of experimental mass spectra. The NIST WebBook provides the experimental electron ionization mass spectrum for this compound, showing characteristic isotopic patterns for the bromine-containing fragments. nist.gov

Table 3: Comparison of Experimental and Hypothetical Calculated Spectroscopic Data for this compound

| Spectrum | Experimental Data (NIST) nist.gov | Hypothetical Calculated Data (DFT) |

|---|---|---|

| Mass Spectrum (m/z) | 242 (M+), 244 (M+2), 193, 163 | 241.93 (M+), 243.93 (M+2) |

| IR Spectrum (cm-1) | Available | C-F stretches (~1100-1350), C-Br stretch (~500-600), Aromatic C-H stretches (~3000-3100) |

| 13C NMR (ppm) | Not available | ~110-140 (aromatic), ~123 (q, CF3) |

Advanced Applications of 3 Bromo 5 Fluorobenzotrifluoride in Organic Synthesis

Role as a Versatile Building Block for Complex Organic Molecules

3-Bromo-5-fluorobenzotrifluoride is a halogenated aromatic compound that serves as a crucial intermediate in the synthesis of more complex organic molecules. chemimpex.com Its utility stems from the presence of bromine, fluorine, and trifluoromethyl groups on the benzene (B151609) ring, which impart unique reactivity and properties. guidechem.com The bromine atom, in particular, is a versatile functional group that can be readily substituted or participate in a variety of coupling reactions, making it an invaluable tool for chemists. smolecule.com

This compound is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This allows for the construction of intricate molecular architectures, which is a fundamental aspect of drug discovery and development. For instance, it can be used as a starting material to create boronic acids, which are key reagents in these coupling reactions. Furthermore, the presence of the fluorine and trifluoromethyl groups can enhance the metabolic stability and lipophilicity of the final products, which are desirable characteristics for pharmaceutical and agrochemical compounds.

The trifluoromethyl group is a key structural motif in many modern pharmaceuticals and agrochemicals due to its ability to improve efficacy and stability. The strategic placement of this group, along with the fluorine and bromine atoms, on the benzotrifluoride (B45747) core allows for precise control over the electronic properties and reactivity of the molecule. smolecule.com This makes this compound a highly sought-after building block for creating a diverse array of complex organic molecules with tailored properties. chemimpex.comguidechem.com

| Reaction Type | Role of this compound | Significance |

| Palladium-Catalyzed Cross-Coupling | Coupling partner | Formation of complex, biologically active compounds. |

| Grignard Reagent Formation | Precursor | Synthesis of boronic acids for subsequent reactions. |

| Nucleophilic Substitution | Substrate | Introduction of various functional groups. |

Synthesis of Highly Fluorinated Compounds for Specialized Applications

The presence of a trifluoromethyl group and a fluorine atom makes this compound an important precursor for the synthesis of highly fluorinated compounds. smolecule.com These compounds are of significant interest due to their unique properties, including high thermal stability, chemical inertness, and altered biological activity. The incorporation of multiple fluorine atoms can dramatically influence a molecule's physical and chemical characteristics. smolecule.com

Researchers utilize this compound as a foundational structure to introduce additional fluorine-containing moieties or to build upon the existing fluorinated framework. The reactive bromine atom can be replaced with other functional groups through various chemical transformations, allowing for the construction of more complex fluorinated molecules. smolecule.com This versatility is crucial in the development of specialized materials and active ingredients for pharmaceuticals and agrochemicals where high fluorine content is desirable. guidechem.com

The study of such highly fluorinated molecules derived from this precursor contributes to a deeper understanding of fluorine chemistry and its impact on molecular properties like bond strength and lipophilicity. smolecule.com

| Starting Material | Reaction | Product Type | Application Area |

| This compound | Substitution/Coupling | Highly fluorinated aromatics | Pharmaceuticals, Agrochemicals, Materials Science. guidechem.com |

Development of Advanced Materials and Specialty Polymers

This compound plays a significant role in the field of materials science, contributing to the development of advanced materials and specialty polymers. chemimpex.com Its incorporation into polymer structures can enhance properties such as thermal stability and chemical resistance.

Precursor for Polymer Additives and Coatings

This compound serves as a precursor for the synthesis of various polymer additives and coatings. chemimpex.com These additives can be designed to impart specific functionalities to the bulk polymer, such as flame retardancy or improved weatherability. The presence of bromine and fluorine in the molecular structure is particularly advantageous for these applications.

Furthermore, its derivatives can be used in the formulation of specialized coatings. These coatings can offer enhanced durability and protection due to the inherent stability of the fluorinated components.

| Application | Function of this compound Derivative | Resulting Property |

| Polymer Additive | Component of additive molecule | Enhanced thermal stability, flame retardancy. |

| Specialty Coating | Monomer or intermediate in coating formulation | Increased durability and chemical resistance. chemimpex.comguidechem.com |

Intermediate in Liquid Crystal Synthesis

This compound is also utilized as an intermediate in the synthesis of liquid crystals. guidechem.com Liquid crystals are essential components in display technologies, and the precise molecular structure of these materials is critical to their performance. The fluorinated groups of this compound can influence the mesomorphic properties and optical characteristics of the final liquid crystal formulations. The ability to introduce the 3-fluoro-5-(trifluoromethyl)phenyl group into a liquid crystal molecule allows for the fine-tuning of its properties to meet the demands of advanced display applications.

| Role in Synthesis | Influence on Final Product | Application |

| Intermediate | Affects mesomorphic and optical properties. | Liquid Crystal Displays (LCDs). guidechem.com |

Integration in Continuous Flow Chemistry for Efficient Synthesis

The principles of continuous flow chemistry are being increasingly applied to enhance the efficiency and safety of chemical manufacturing. This compound and its reactions have been successfully integrated into continuous flow systems. For example, large-scale synthesis can employ continuous flow reactors for reactions such as bromination and alkylation, allowing for better control over reaction parameters and increased throughput. The use of microreactors and in-line monitoring techniques enables real-time optimization of reaction conditions, leading to higher yields and purity of the desired products. This approach is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents, as the small reaction volumes in flow reactors mitigate safety risks.

| Process | Continuous Flow Technique | Advantage |

| Bromination | Microreactors with controlled residence time. | Enhanced safety and efficiency. |

| Alkylation | Tubular reactors with in-line IR monitoring. | Real-time yield optimization. |

Applications of 3 Bromo 5 Fluorobenzotrifluoride in Medicinal Chemistry Research

Design and Synthesis of Novel Pharmaceutical Intermediates

3-Bromo-5-fluorobenzotrifluoride is widely recognized as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. chemimpex.com Its strategic importance lies in its ability to participate in a range of chemical transformations, allowing for the construction of complex molecular architectures. The presence of both a bromine and a fluorine atom on the benzene (B151609) ring provides distinct reactivity, enabling selective chemical modifications.

The bromine atom, for instance, is an excellent leaving group in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for creating carbon-carbon bonds in drug synthesis. This allows for the attachment of various molecular fragments to the benzotrifluoride (B45747) core. The fluorine and trifluoromethyl groups, on the other hand, influence the electronic properties of the aromatic ring, impacting the reactivity and regioselectivity of these synthetic steps.

A notable application of this compound is in the synthesis of intermediates for drugs targeting cancer and inflammatory diseases. chemimpex.com For example, it is a key starting material for producing 2-bromo-5-fluorobenzotrifluoride (B1268043), a broad-spectrum pharmaceutical intermediate used in the synthesis of the anti-cancer drug Bicalutamide. google.com The synthesis of 2-bromo-5-fluorobenzotrifluoride from m-fluorobenzotrifluoride can be achieved through a multi-step process involving nitration, reduction, diazotization, and bromination, resulting in a high-purity product. google.com

| Intermediate | Starting Material | Key Reactions | Application |

| 2-Bromo-5-fluorobenzotrifluoride | m-Fluorobenzotrifluoride | Nitration, Reduction, Diazotization, Bromination | Synthesis of anti-cancer drugs like Bicalutamide |

| 4-Bromo-2-fluorobenzimidamide | 4-Bromo-2-fluorobenzonitrile | Reaction with sodium methoxide (B1231860) followed by 2-aminoethanol | Synthesis of benzoxazepine derivatives |

| 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid | 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid | Bromination with N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) | Synthesis of imidazole (B134444) derivatives |

Introduction of Fluorine and Bromine Atoms to Enhance Drug Candidate Properties

The incorporation of fluorine and bromine atoms into drug candidates, often facilitated by precursors like this compound, can significantly enhance their pharmacological profiles. These halogens impart unique physicochemical properties that can improve a drug's performance.

Impact on Bioavailability and Metabolic Stability of Drug Candidates

The trifluoromethyl group (-CF3) present in this compound is known to enhance the lipophilicity of molecules. chemimpex.com Increased lipophilicity can improve a drug's ability to cross biological membranes, potentially leading to better bioavailability. chemimpex.combenthamscience.com

Furthermore, the introduction of fluorine atoms can block sites of metabolic oxidation. The carbon-fluorine bond is exceptionally strong and not easily broken by metabolic enzymes. This can lead to increased metabolic stability, a longer half-life of the drug in the body, and a more predictable therapeutic effect. nih.gov For instance, the fluorination of a 3-piperidinylindole series of antipsychotic drugs led to higher metabolic stability. nih.gov

Influence on Binding Affinity to Molecular Targets

The electronic properties of fluorine and bromine can significantly influence how a drug candidate interacts with its molecular target. Fluorine, being the most electronegative element, can alter the acidity (pKa) of nearby functional groups, which can be crucial for optimal binding to a receptor. nih.gov For example, the fluorination of a 3-piperidinylindole antipsychotic drug series improved its binding affinity for the 5-HT2A serotonin (B10506) receptor. nih.gov

Due to its small size, fluorine rarely causes steric hindrance and can participate in electrostatic and hydrogen-bond interactions with the target protein, thereby enhancing binding affinity. benthamscience.com The bromine atom can also contribute to binding through halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor interactions.

Utilization as a Molecular Scaffold for Bioactive Compound Development

The rigid aromatic core of this compound makes it an excellent molecular scaffold. A scaffold provides the basic structural framework upon which various functional groups can be appended to create a library of diverse compounds for biological screening.

Synthesis of Derivatives with Potential Therapeutic Properties

The reactivity of the bromine atom in this compound allows for its use in various coupling reactions to synthesize a wide range of derivatives. For example, it can be used to create precursors for compounds with potential applications in treating inflammatory and neuropathic pain. chemicalbook.com

The versatility of this scaffold is further demonstrated by its use in the synthesis of various heterocyclic compounds. For instance, derivatives of 1-benzyl-5-bromoindolin-2-one have been synthesized and evaluated for their anti-cancer properties. mdpi.com

| Scaffold | Derivative Class | Potential Therapeutic Area |

| 3-Bromobenzotrifluoride (B45179) | Calcium channel inhibitors | Inflammatory and neuropathic pain |

| 1-Benzyl-5-bromoindolin-2-one | Hydrazonoindolin-2-ones | Anti-cancer |

Investigations in Anti-cancer and Anti-inflammatory Drug Discovery

The structural motifs derived from this compound are of significant interest in the fields of anti-cancer and anti-inflammatory drug discovery. chemimpex.com The introduction of fluorine-containing groups is a common strategy in the design of modern anti-cancer drugs, with approximately 20% of such drugs containing fluorine. nih.gov

In anti-cancer research, derivatives of bromo- and fluoro-substituted aromatic compounds are actively investigated. For example, certain quinobenzothiazine derivatives have shown notable activity against various human cancer cell lines. mdpi.com Similarly, in the realm of anti-inflammatory research, bromophenol compounds isolated from marine algae, which share structural similarities with derivatives of this compound, have demonstrated the ability to reduce inflammatory mediators. mdpi.com For instance, 3-bromo-5-(ethoxymethyl)-1,2-benzenediol has been shown to inhibit pro-inflammatory responses. nih.govresearchgate.net

Applications of 3 Bromo 5 Fluorobenzotrifluoride in Agrochemical Research

Synthesis of Advanced Agrochemical Intermediates

A primary application of 3-Bromo-5-fluorobenzotrifluoride lies in its use as a precursor for the synthesis of advanced agrochemical intermediates. These intermediates are molecules that, while not necessarily active as pesticides themselves, are crucial components in the manufacturing of the final, active agrochemical products. The presence of both bromine and fluorine on the benzotrifluoride (B45747) structure allows for a variety of chemical reactions, providing synthetic chemists with versatile pathways to introduce this moiety into larger, more complex molecules.